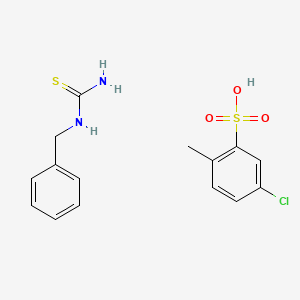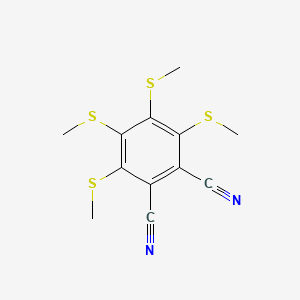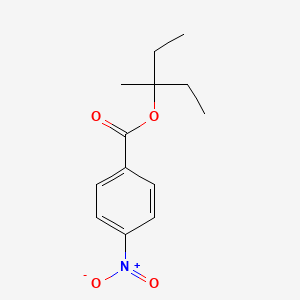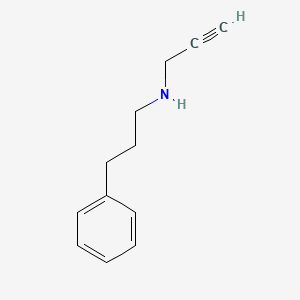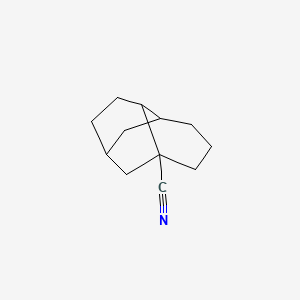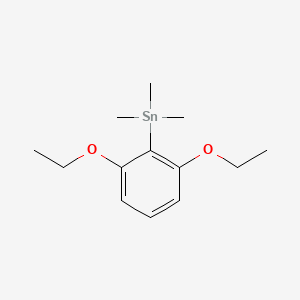
(2,6-Diethoxyphenyl)(trimethyl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,6-Diethoxyphenyl)(trimethyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a 2,6-diethoxyphenyl group and three methyl groups. Organotin compounds, such as this one, are known for their diverse applications in organic synthesis, catalysis, and materials science due to their unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Diethoxyphenyl)(trimethyl)stannane typically involves the reaction of 2,6-diethoxyphenyl halides with trimethyltin reagents. A common method includes the use of Grignard reagents or lithium reagents to form the organotin compound. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions
(2,6-Diethoxyphenyl)(trimethyl)stannane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylstannane group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different organotin derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or halogens can be used to oxidize the tin center.
Reducing Agents: Reducing agents like lithium aluminum hydride can reduce the compound to form different organotin species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organotin compounds with different functional groups, while oxidation can produce tin oxides or hydroxides .
科学研究应用
(2,6-Diethoxyphenyl)(trimethyl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Medicine: Research is ongoing into the use of organotin compounds in drug development, particularly for their potential anticancer properties.
作用机制
The mechanism of action of (2,6-Diethoxyphenyl)(trimethyl)stannane involves its interaction with molecular targets through the tin center. The tin atom can form bonds with various substrates, facilitating reactions such as nucleophilic substitution and oxidative addition. These interactions are crucial for its role as a catalyst and in the formation of organotin derivatives .
相似化合物的比较
Similar Compounds
Trimethyltin Chloride: Another organotin compound with similar reactivity but different substituents.
Tributyltin Hydride: Known for its use in radical reactions and as a reducing agent.
Diethyltin Diiodide: An early discovered organotin compound with different alkyl groups.
Uniqueness
(2,6-Diethoxyphenyl)(trimethyl)stannane is unique due to the presence of the 2,6-diethoxyphenyl group, which imparts specific electronic and steric properties. These properties influence its reactivity and make it suitable for specialized applications in organic synthesis and catalysis .
属性
CAS 编号 |
55204-82-5 |
|---|---|
分子式 |
C13H22O2Sn |
分子量 |
329.02 g/mol |
IUPAC 名称 |
(2,6-diethoxyphenyl)-trimethylstannane |
InChI |
InChI=1S/C10H13O2.3CH3.Sn/c1-3-11-9-6-5-7-10(8-9)12-4-2;;;;/h5-7H,3-4H2,1-2H3;3*1H3; |
InChI 键 |
LFBUVVKVTIAVAP-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C(=CC=C1)OCC)[Sn](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


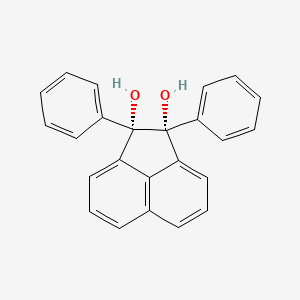

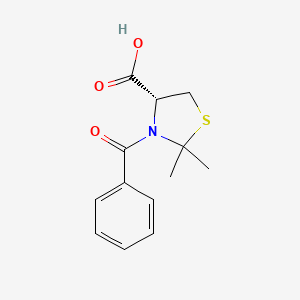
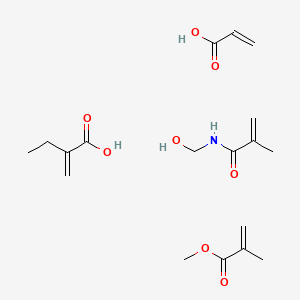
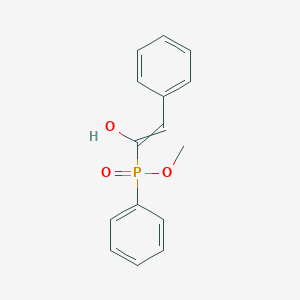
![Benzene, 1-[(4-chloro-2-butynyl)oxy]-4-methoxy-](/img/structure/B14625087.png)
![2-Phenyl-7-(2H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14625090.png)
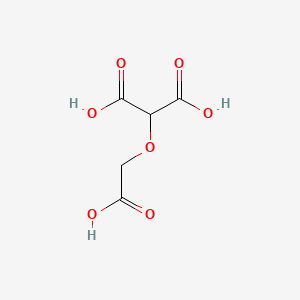
![4-[(1,3-Thiazol-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14625098.png)
